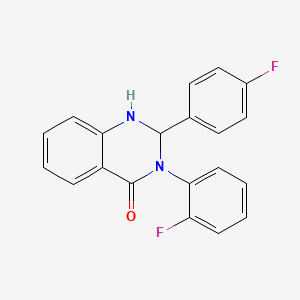![molecular formula C28H27NO4 B11486267 2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl 2-methylpropanoate](/img/structure/B11486267.png)
2-Methoxy-4-(8-oxo-7,8,9,10,11,12-hexahydrobenzo[c]acridin-7-yl)phenyl 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHOXY-4-(1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)PHENYL 2-METHYLPROPANOATE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)PHENYL 2-METHYLPROPANOATE typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as esterification, amidation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-METHOXY-4-(1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)PHENYL 2-METHYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-METHOXY-4-(1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)PHENYL 2-METHYLPROPANOATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Wirkmechanismus
The mechanism of action of 2-METHOXY-4-(1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)PHENYL 2-METHYLPROPANOATE involves its interaction with molecular targets in biological systems. This may include binding to specific receptors or enzymes, altering their activity, and affecting cellular pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-4-(1-oxo-1,2,3,4,5,12-hexahydro-5-azatetraphen-12-yl)phenyl 2-methylpropanoate
- 2-Methoxy-1,3,2-dioxaphospholane 2-Oxide
- 4-Hydroxy-2-quinolones
Uniqueness
Compared to similar compounds, 2-METHOXY-4-(1-OXO-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-12-YL)PHENYL 2-METHYLPROPANOATE stands out due to its unique structure, which includes multiple aromatic rings and functional groups
Eigenschaften
Molekularformel |
C28H27NO4 |
|---|---|
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
[2-methoxy-4-(8-oxo-9,10,11,12-tetrahydro-7H-benzo[c]acridin-7-yl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C28H27NO4/c1-16(2)28(31)33-23-14-12-18(15-24(23)32-3)25-20-13-11-17-7-4-5-8-19(17)27(20)29-21-9-6-10-22(30)26(21)25/h4-5,7-8,11-16,25,29H,6,9-10H2,1-3H3 |
InChI-Schlüssel |
AAFUBARIHVFGAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11486189.png)
![6-(sec-butyl)-2-cyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11486205.png)
![3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B11486206.png)


![7-Chloro-4-[4-(3,4,5-triethoxybenzoyl)piperazin-1-YL]quinoline](/img/structure/B11486225.png)

![1-[(4-Ethoxy-3-isopropylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B11486233.png)
![N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11486237.png)
![3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486240.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B11486242.png)

![4-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}quinolin-8-ol](/img/structure/B11486246.png)
![N-[(5-bromofuran-2-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide](/img/structure/B11486251.png)
